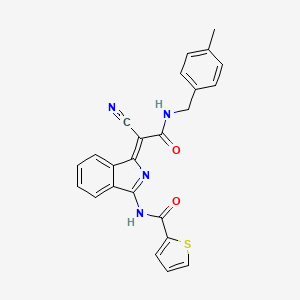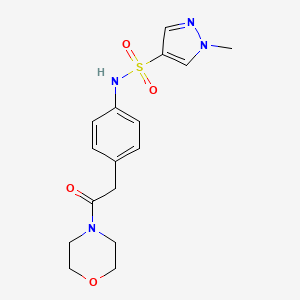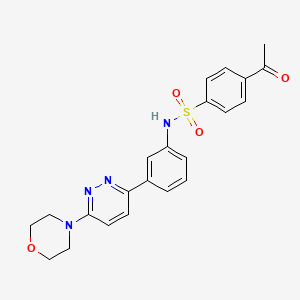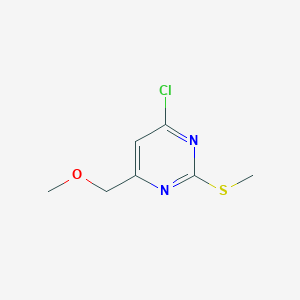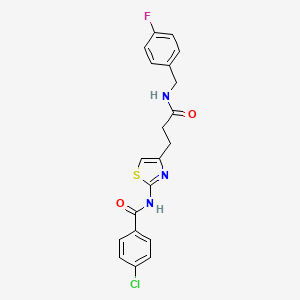![molecular formula C21H21BrN2O4 B2490272 Ethyl 2-[2-[2-acetyl-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate CAS No. 868212-15-1](/img/structure/B2490272.png)
Ethyl 2-[2-[2-acetyl-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to Ethyl 2-[2-[2-acetyl-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate often involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of related heterocyclic compounds using ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates involves reactions with active methylene reagents to yield derivatives like pyran, pyridine, and pyridazine (Mohareb et al., 2004).
Molecular Structure Analysis
The molecular structure of such compounds is often determined using techniques like X-ray crystallography, NMR spectroscopy, and elemental analysis. For example, a related compound, ethyl 2-(4-aminophenoxy)acetate, was characterized by X-ray single crystal structure determination, showcasing non-covalent interactions critical for molecular packing (Altowyan et al., 2022).
Chemical Reactions and Properties
This compound may undergo various chemical reactions due to its functional groups. For example, compounds with similar structures have been shown to react with reagents like Grignard reagents in the presence of a catalyst to yield specific acetates (Agudoawu & Knaus, 2000).
Physical Properties Analysis
The physical properties of these compounds, such as melting point, solubility, and crystallinity, are essential for understanding their behavior in different conditions. The analysis often involves determining the crystal structure and studying the molecule's conformation and packing in the solid state.
Chemical Properties Analysis
Chemical properties include reactivity, stability, and interactions with other compounds. For instance, the reactivity of related compounds with nucleophiles of different nature has been studied, showcasing the potential for diverse chemical transformations (Maadadi et al., 2016).
科学的研究の応用
Antimicrobial Activity
- A study synthesized a series of compounds including 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy) acetyl)-1H-pyrazole-4-carbaldehyde, from substituted simple phenols similar to Ethyl 2-[2-[2-acetyl-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate. These compounds exhibited significant in vitro antimicrobial activity against various gram-positive and gram-negative bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and fungi strains like Candida albicans & Aspergillus niger (Chandrashekhar, Reddy, & Fasiulla, 2013).
Antioxidant Activity
- Research on the ethyl acetate extract of the fermentation broth of the marine fungus Y26-02 (Penicillium sp.) led to the discovery of compounds structurally related to this compound. These compounds demonstrated antioxidant properties, suggesting potential applications in pharmaceutical and food industries (Wu et al., 2010).
Anti-inflammatory and Analgesic Properties
- Another study synthesized 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives from compounds with a similar structure to this compound. These derivatives were evaluated for in vivo anti-inflammatory and analgesic activities, showing promising results compared to standard drugs like Diclofenac sodium (Ilango et al., 2009).
Chemical Synthesis and Characterization
- This compound and similar compounds are often synthesized and characterized as part of research into new chemical entities with potential therapeutic applications. Studies focus on their synthesis, structural characterization, and evaluation of biological activities, which contributes to the discovery of new drugs and treatment modalities (Sunthankar, Berlin, & Nelson, 1990).
作用機序
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
将来の方向性
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could involve testing its biological activity and toxicity. If it’s a chemical reagent, future research could involve exploring its reactivity in different chemical reactions .
特性
IUPAC Name |
ethyl 2-[2-[2-acetyl-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O4/c1-3-27-21(26)13-28-20-7-5-4-6-17(20)19-12-18(23-24(19)14(2)25)15-8-10-16(22)11-9-15/h4-11,19H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUKNXBJKZBROT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

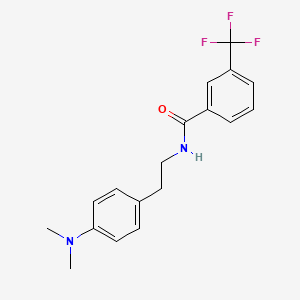
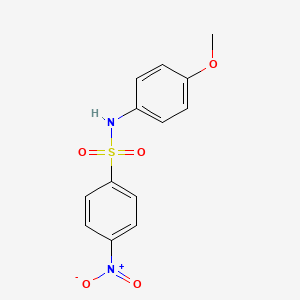
![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2490194.png)
![2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2490197.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2490198.png)
![7-chloro-N-(1-methyl-3-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2490200.png)
